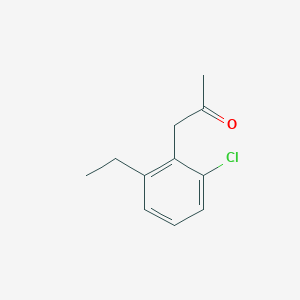![molecular formula C33H32N2O15 B14058565 4-O-[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl] 1-O-ethyl benzene-1,4-dicarboxylate](/img/structure/B14058565.png)
4-O-[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl] 1-O-ethyl benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes benzoate and tetrahydropyran moieties, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate and tetrahydropyran intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate: A closely related compound with a similar structure but lacking the methoxy group.
Ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate derivatives: Various derivatives with different functional groups introduced through substitution reactions.
The uniqueness of ethyl 4-(((2R,3R,4S,5R,6S)-4,5-bis(benzo[d][1,3]dioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxy-tetrahydro-2H-pyran-3-yloxy)carbonyl)benzoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C33H32N2O15 |
|---|---|
Poids moléculaire |
696.6 g/mol |
Nom IUPAC |
4-O-[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl] 1-O-ethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C33H32N2O15/c1-3-42-29(37)17-4-6-18(7-5-17)30(38)48-26-25(14-36)47-31(41-2)28(50-33(40)35-20-9-11-22-24(13-20)46-16-44-22)27(26)49-32(39)34-19-8-10-21-23(12-19)45-15-43-21/h4-13,25-28,31,36H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)/t25-,26-,27+,28-,31+/m1/s1 |
Clé InChI |
WCJITTLHDWXESU-ZISCQUHSSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



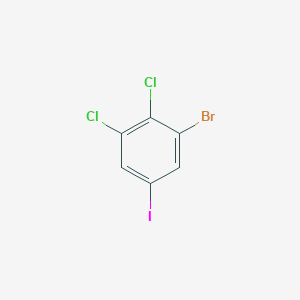
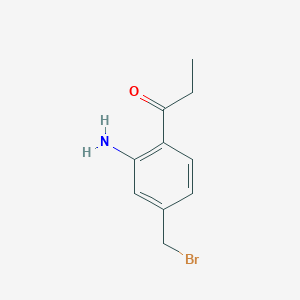
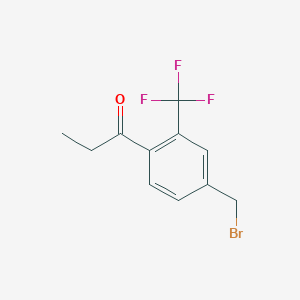
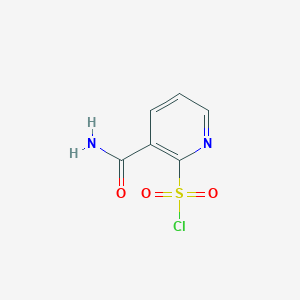
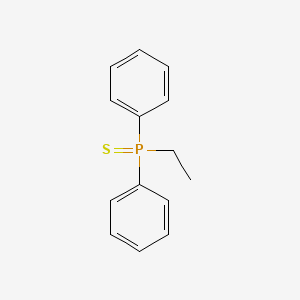

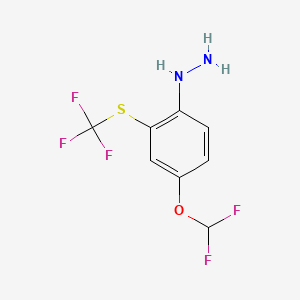


![trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)


